Tris(perfluorobutanesulfonyl)methane

Descripción general

Descripción

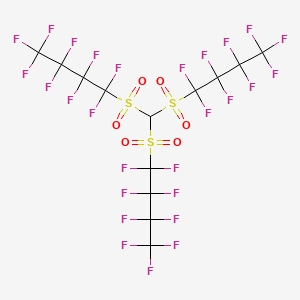

Tris(perfluorobutanesulfonyl)methane is a chemical compound with the molecular formula C13HF27O6S3. It is known for its unique properties, including high thermal and chemical stability, making it valuable in various scientific and industrial applications .

Métodos De Preparación

The synthesis of Tris(perfluorobutanesulfonyl)methane typically involves the reaction of a methylmagnesium halide with perfluoroalkanesulfonyl fluoride. This reaction produces a reaction mixture, which is then reacted with alkali metal halides, quaternary ammonium salts, or quaternary phosphonium salts to yield the desired product . The process is efficient and yields high purity this compound.

Análisis De Reacciones Químicas

Tris(perfluorobutanesulfonyl)methane undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: It can undergo substitution reactions where the perfluorobutanesulfonyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Tris(perfluorobutanesulfonyl)methane, also known as Triflidic acid, is an organic superacid with diverse applications in scientific research, including chemistry, biology, and industry, due to its unique properties.

Scientific Research Applications

- Chemistry this compound acts as a Lewis acid catalyst in organic synthesis and is used in creating various fluorinated compounds.

- Biology The compound's stability and reactivity make it valuable in biochemical research, especially in studies involving fluorinated biomolecules.

- Industry this compound is used to produce high-performance materials, including fluorinated surfactants and polymers.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation It can be oxidized under specific conditions to form different oxidation products.

- Reduction Reduction reactions can be carried out using suitable reducing agents.

- Substitution It can undergo substitution reactions where the perfluorobutanesulfonyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of Tris(perfluorobutanesulfonyl)methane involves its ability to act as a strong Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Tris(perfluorobutanesulfonyl)methane is unique compared to other similar compounds due to its high fluorine content and stability. Similar compounds include:

Tris(perfluoroalkanesulfonyl)methane: These compounds have similar structures but differ in the length of the perfluoroalkyl chains.

Tris(pentafluorophenyl)borane: Another fluorinated compound used as a Lewis acid catalyst.

The uniqueness of this compound lies in its specific combination of thermal stability, chemical resistance, and reactivity, making it suitable for a wide range of applications.

Actividad Biológica

Tris(perfluorobutanesulfonyl)methane (also known as Tris(PFBS) or F-53B) is a perfluoroalkyl compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of Tris(PFBS), focusing on its mechanisms of action, toxicity, and implications for human health and the environment.

Chemical Structure and Properties

This compound is a sulfonic acid derivative characterized by three perfluorobutanesulfonyl groups attached to a methane core. Its structure imparts significant stability, making it resistant to degradation. The presence of carbon-fluorine bonds contributes to its hydrophobic nature, affecting its interaction with biological membranes.

1. Toxicity Mechanisms

Research indicates that Tris(PFBS) and related compounds can disrupt cellular membranes and interfere with lipid bilayer integrity. A study demonstrated that perfluorobutane sulfonate (PFBS), a component of Tris(PFBS), decreases the transition temperature of phosphatidylcholine bilayers, indicating potential membrane fluidity alterations that could lead to cellular dysfunction .

2. Developmental Toxicity

Zebrafish models have been employed to assess the developmental toxicity of PFAS compounds, including PFBS. Findings suggest that PFBS exhibits developmental toxicity, although its potency is lower compared to longer-chain perfluoroalkyl substances (PFAS) like PFOS . The benchmark concentration for developmental toxicity was determined to be 7.48 μM for PFOS, with PFBS showing less pronounced effects.

3. Transport Mechanisms

Studies have identified that PFBS can be transported by various organic anion transporting polypeptides (OATPs) in human and rat models. Specifically, human NTCP and rat OATP transporters have been shown to facilitate the uptake of PFBS, which may contribute to its accumulation in liver tissues . Kinetic studies revealed Km values for PFBS transport by NTCP at 39.6 µM in humans and 76.2 µM in rats .

Case Study 1: Environmental Impact Assessment

A comprehensive study assessed the biomagnification potential of PFAS in aquatic ecosystems, focusing on rainbow trout exposed to dietary PFBS over a 28-day period. Results indicated significant accumulation in fish tissues, raising concerns about the ecological impact and potential transfer through the food chain .

Case Study 2: Human Health Risk Evaluation

Research evaluating the long-term health effects of PFAS exposure in humans highlighted associations between serum levels of PFBS and liver function abnormalities. Elevated levels of these compounds were linked to increased risks of metabolic disorders, emphasizing the need for further investigation into their chronic effects on human health .

Data Tables

| Compound | Transporter | Km (µM) | Biomagnification Factor |

|---|---|---|---|

| PFBS | Human NTCP | 39.6 | TBD |

| PFBS | Rat NTCP | 76.2 | TBD |

| PFOS | Human ASBT | N/A | TBD |

Propiedades

IUPAC Name |

1-[bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)methylsulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF27O6S3/c14-2(15,8(26,27)28)5(20,21)11(35,36)47(41,42)1(48(43,44)12(37,38)6(22,23)3(16,17)9(29,30)31)49(45,46)13(39,40)7(24,25)4(18,19)10(32,33)34/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQFXEGCFPAWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13HF27O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896722 | |

| Record name | 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182505-69-7 | |

| Record name | 1-[Bis(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)methanesulfonyl]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.